3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid
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Overview
Description
3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that compounds with a 1,2,4-triazole moiety, such as this one, often exhibit a broad range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that the anticancer activity of molecules with a 1,2,4-triazole moiety is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of an enzyme .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It is known that 1,2,4-triazole hybrids can have weak to high cytotoxic activities against tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid typically involves the condensation of aminoguanidine bicarbonate with a suitable carboxylic acid, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted triazole compounds.
Scientific Research Applications
3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-1,2,4-triazole: Another triazole derivative with similar structural features but different functional groups.
4-(3-methyl-1,2,4-triazol-5-yl)benzoic acid: A compound with a triazole ring and a benzoic acid moiety, used in similar applications.
Uniqueness
3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-9-4(2-3-5(10)11)7-8-6(9)12/h2-3H2,1H3,(H,8,12)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNPKFZORNGUQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178237-26-8 |
Source
|
Record name | 3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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